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Compound of Interest

Compound Name: 2'-O,4'-C-Methyleneguanosine

Cat. No.: B12404719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of 2'-O,4'-C-Methyleneguanosine, a conformationally restricted nucleic acid analog of

significant interest in the development of therapeutic oligonucleotides. Due to the scarcity of

publicly available data on the isolated monomer, this guide presents expected spectroscopic

characteristics based on studies of oligonucleotides incorporating 2',4'-Bridged Nucleic Acids

(BNAs) and data from the parent nucleoside, guanosine.

Introduction to 2'-O,4'-C-Methyleneguanosine
2'-O,4'-C-Methyleneguanosine is a modified nucleoside characterized by a methylene bridge

between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint locks

the sugar moiety into an N-type conformation, which is prevalent in A-form RNA duplexes. This

pre-organization of the sugar conformation leads to enhanced binding affinity and stability when

incorporated into oligonucleotides, making it a valuable tool for antisense and antigene

technologies. Oligonucleotides containing these modifications, often referred to as 2',4'-BNAs,

exhibit significantly increased thermal stability when hybridized to complementary RNA strands.
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The following tables summarize the expected and representative spectroscopic data for 2'-
O,4'-C-Methyleneguanosine. It is important to note that specific experimental data for the

isolated monomer is limited in the literature. Therefore, data for the parent compound,

guanosine, is provided for comparison.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
No specific NMR data for 2'-O,4'-C-Methyleneguanosine was found in the search results. The

following table provides ¹H NMR data for the parent molecule, Guanosine, for reference.

Proton Chemical Shift (δ) in ppm (D₂O)

H-8 7.99

H-1' 5.90

H-2' 4.40

H-3' 4.23

H-4' 4.22

H-5'a 3.87

H-5'b 3.82

Reference Compound: Guanosine. Data obtained from publicly available databases.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Compound Solvent λmax (nm)

Guanosine (representative) Water (pH 7) ~253, ~277 (shoulder)

2'-O,4'-C-Methyleneguanosine

(expected)
Water ~253-255

The UV-Vis spectrum of 2'-O,4'-C-Methyleneguanosine is expected to be very similar to that

of guanosine, as the chromophore (the guanine base) is unaltered.
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Table 3: Circular Dichroism (CD) Spectroscopy Data
Specific CD data for the 2'-O,4'-C-Methyleneguanosine monomer is not available. The data

below describes the typical CD spectral features of oligonucleotides containing 2',4'-BNA

modifications, which adopt an A-form helical structure.

Structure Type Positive Peak (nm) Negative Peak (nm) Crossover (nm)

A-form duplex

(characteristic of 2',4'-

BNA modified

oligonucleotides)

~260-265 ~210 ~225

Studies on oligonucleotides containing 2',4'-BNA monomers indicate that they induce an A-form

helical geometry, similar to natural RNA duplexes.[2]

Table 4: Mass Spectrometry (MS) Data
Property Value

Molecular Formula C₁₁H₁₃N₅O₅

Monoisotopic Mass 295.0917 g/mol

Ionization Mode ESI-MS (Positive or Negative)

The provided mass is the theoretical exact mass. Experimental values may vary slightly based

on instrumentation and ionization method.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments

applicable to the characterization of 2'-O,4'-C-Methyleneguanosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and conformation of the molecule in solution.

Methodology:
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Sample Preparation: Dissolve 1-5 mg of the purified 2'-O,4'-C-Methyleneguanosine in 0.5-

0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a suitable probe.

Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation

Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single

Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC

(Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings

for complete structural assignment.

Data Analysis: Process the spectra using appropriate software. Chemical shifts are typically

referenced to an internal standard (e.g., TMS or the residual solvent peak).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar absorptivity.

Methodology:

Sample Preparation: Prepare a stock solution of 2'-O,4'-C-Methyleneguanosine of known

concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Prepare a series of

dilutions from the stock solution.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum using the buffer solution.

Measure the absorbance of each dilution over a wavelength range of 200-400 nm.
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Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar

absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the

absorbance, c is the concentration, and l is the path length of the cuvette.

Circular Dichroism (CD) Spectroscopy
Objective: To investigate the chiroptical properties and infer the conformation of the sugar

moiety and its influence on the overall structure, particularly when incorporated into an

oligonucleotide.

Methodology:

Sample Preparation: Prepare a solution of the sample (either the monomer or an

oligonucleotide containing it) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM

NaCl, pH 7.2) to a final concentration of approximately 4 µM.

Instrumentation: Use a CD spectropolarimeter.

Data Acquisition:

Record the CD spectrum from approximately 320 nm to 200 nm at a controlled

temperature (e.g., 20 °C).

Multiple scans are typically averaged to improve the signal-to-noise ratio.

A spectrum of the buffer alone is recorded and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum, plotted as ellipticity (in millidegrees) versus

wavelength, provides information about the secondary structure. For oligonucleotides

containing 2'-O,4'-C-Methyleneguanosine, a spectrum with a positive peak around 260-265

nm and a negative peak around 210 nm is indicative of an A-form helix.[2]

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the molecule.

Methodology:
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Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with the

ionization source (e.g., a mixture of water and acetonitrile for Electrospray Ionization - ESI).

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

Data Acquisition:

Infuse the sample solution into the mass spectrometer.

Acquire mass spectra in either positive or negative ion mode. The choice of mode will

depend on the propensity of the molecule to gain or lose a proton.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-

H]⁻). Compare the experimentally observed mass with the theoretically calculated exact

mass to confirm the identity and purity of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2'-O,4'-C-Methylene bridged nucleic acid (2',4'-BNA): synthesis and triplex-forming
properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2. A bridged nucleic acid, 2',4'-BNA COC: synthesis of fully modified oligonucleotides bearing
thymine, 5-methylcytosine, adenine and guanine 2',4'-BNA COC monomers and RNA-
selective nucleic-acid recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Properties of 2'-O,4'-C-
Methyleneguanosine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12404719?utm_src=pdf-body-img
https://www.benchchem.com/product/b12404719?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11354656/
https://pubmed.ncbi.nlm.nih.gov/11354656/
https://pubmed.ncbi.nlm.nih.gov/19136459/
https://pubmed.ncbi.nlm.nih.gov/19136459/
https://pubmed.ncbi.nlm.nih.gov/19136459/
https://www.benchchem.com/product/b12404719#spectroscopic-properties-of-2-o-4-c-methyleneguanosine
https://www.benchchem.com/product/b12404719#spectroscopic-properties-of-2-o-4-c-methyleneguanosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b12404719#spectroscopic-properties-of-
2-o-4-c-methyleneguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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